molecular formula C10H7FN2O3 B1614252 Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate CAS No. 885521-50-6

Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate

Cat. No.: B1614252
CAS No.: 885521-50-6
M. Wt: 222.17 g/mol
InChI Key: DSWMSVPMILOVOP-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate: is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that are significant in medicinal chemistry due to their diverse biological activities. This compound, in particular, features a fluorine atom, a formyl group, and a carboxylate ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting from a substituted aniline, the process may involve nitration, reduction, and subsequent cyclization to form the indazole core

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Methyl 4-fluoro-3-carboxy-1H-indazole-6-carboxylate.

    Reduction: Methyl 4-fluoro-3-hydroxymethyl-1H-indazole-6-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it valuable in the development of new chemical entities.

Biology and Medicine: Indazole derivatives, including this compound, have shown potential in various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to explore its efficacy and mechanism of action in these areas.

Industry: In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates. Its versatility also makes it useful in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate is primarily related to its ability to interact with biological targets. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

  • Methyl 4-fluoro-1H-indazole-6-carboxylate
  • Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate

Comparison: Compared to similar compounds, Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate is unique due to the presence of the formyl group at the 3-position. This functional group provides additional reactivity and potential for further chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-fluoro-3-formyl-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c1-16-10(15)5-2-6(11)9-7(3-5)12-13-8(9)4-14/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWMSVPMILOVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646374
Record name Methyl 4-fluoro-3-formyl-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-50-6
Record name Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-3-formyl-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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